4-Morpholineacetic acid, 1,1-dimethylethyl ester
Overview
Description
“4-Morpholineacetic acid, 1,1-dimethylethyl ester” is a chemical compound. Its empirical formula is C6H11NO3 . It’s also known by other names such as Acetic acid, tert-butyl ester; tert-Butyl acetate; Texaco lead appreciator; CH3C (O)OC (CH3)3; t-Butyl acetate; tert-Butyl ethanoate; TLA; Acetic acid t-butyl ester; 1,1-Dimethylethyl acetate .
Molecular Structure Analysis
The molecular weight of “this compound” is 145.16 . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5 (7)8-6 (2,3)4/h1-4H3 .Scientific Research Applications
Synthesis and Chemical Properties
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : Synthesized from dimethoxyacetaldehyde and serine methyl ester, this compound demonstrates a practical synthesis route for peptidomimetic chemistry in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
- Synthesis and Oxidation of 1,4-Dihydroisonicotinic Acid Derivatives : Dimorpholinoacetic acid morpholide serves as an aldehyde in the Hantzsch synthesis, yielding derivatives of 1,4-dihydroisonicotinic acid (Dubur & Uldrikis, 1972).
Antimicrobial and Biological Applications
- Ammonium Salts Containing Substituted Butyn-2-yl Group : Studies on novel monoammonium salts synthesized through interaction with morpholine reveal significant antibacterial activity against various microorganisms (Manukyan et al., 2017).
- Inhibitory Interaction with Cholinesterases : Bis(2-morpholino-1-methylethyl) esters exhibit reversible competitive inhibition of acetylcholineresterase and butyrylcholinesterase in warm-blooded animals (Gulyamov et al., 1988).
Pharmaceutical and Drug Delivery Applications
- Prodrugs of Naproxen for Topical Drug Delivery : Synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen indicates potential for improved topical delivery through fast enzymatic hydrolysis and biphasic solubility (Rautio et al., 2000).
- Synthesis of Optically Active 2,5-Morpholinediones : Utilizing α-amino acids and α-hydroxy esters, the process contributes to the preparation of poly(depsipeptides) and copolymers containing depsipeptide units (Joerres, Keul, & Höcker, 1998).
Environmental Applications
- Dissipation in Soils of 2,4-Dichlorophenoxyacetic Acid (2,4-D) : Studies on 2,4-D dimethylamine salt and 2,4-D 2-ethylhexyl ester show similar rates of dissipation in soil, providing insights into environmental profiles of herbicides (Wilson, Geronimo, & Armbruster, 1997).
Novel Compounds and Chemical Reactions
- Synthesis of Novel Amino(Ester) Derivatives as Inhibitors : Derivatives of alpha, beta acetylenic thiolester compounds as inhibitors of aldehyde dehydrogenase 1 highlight new pathways for potential drug development (Quash et al., 2002).
- Transdermal Permeation Enhancers : Alkyl esters and amides of hexanoic acid substituted with tertiary amino groups demonstrate significant activity in enhancing transdermal drug delivery (Farsa, Doležal, & Hrabálek, 2010).
Mechanism of Action
Target of Action
Tert-Butyl 2-morpholinoacetate, also known as Tert-butyl 2-morpholin-4-ylacetate or 4-Morpholineacetic acid, 1,1-dimethylethyl ester, is a complex compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
Compounds containing a tert-butyl group are known for their unique reactivity patterns . They are often used in chemical transformations due to their excellent stability against various nucleophiles and reducing agents .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s worth noting that the exact pathways would depend on the specific targets and the biological context in which the compound is used.
Pharmacokinetics
Compounds with a tert-butyl group are known for their excellent stability, which could potentially influence their bioavailability .
Result of Action
Based on the known targets of compounds with a tert-butyl group, it can be inferred that the compound could potentially influence protein synthesis, glycolysis, protein maturation, and calcium signaling .
Action Environment
The action, efficacy, and stability of Tert-Butyl 2-morpholinoacetate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, temperature, and the specific biological context in which the compound is used .
Properties
IUPAC Name |
tert-butyl 2-morpholin-4-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYDUYMAJETOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439960 | |
Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88217-68-9 | |
Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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